(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-acetylaminobenzoyl chloride with 2-chlorophenylpropenoic acid under basic conditions.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in the inflammatory response.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate pathways involved in inflammation, cell proliferation, or other biological processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: A similar compound with slight structural variations.
N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-BROMOPHENYL)-2-PROPENAMIDE: Another analog with a bromine atom instead of chlorine.
Uniqueness
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQOZCFDVXBRX-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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